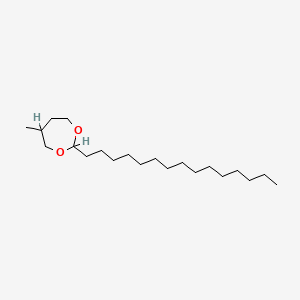
5-Methyl-2-pentadecyl-1,3-dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-pentadecyl-1,3-dioxepane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . It belongs to the class of dioxepanes, which are cyclic ethers containing a seven-membered ring with two oxygen atoms. This compound is characterized by the presence of a methyl group at the 5-position and a pentadecyl group at the 2-position of the dioxepane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pentadecyl-1,3-dioxepane typically involves the reaction of appropriate diols and primary alcohols under specific conditions. One common method is the photocatalytic synthesis, where diols and primary alcohols are subjected to the action of a system containing FeCl3 and NaNO2 under oxygen (air) and mercury lamp irradiation . This method allows for the formation of various 1,3-dioxacyclanes, including this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
5-Methyl-2-pentadecyl-1,3-dioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
5-Methyl-2-pentadecyl-1,3-dioxepane has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies involving the interaction of cyclic ethers with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Methyl-2-pentadecyl-1,3-dioxepane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. Specific molecular targets and pathways depend on the context of its application, such as drug delivery or chemical synthesis.
類似化合物との比較
Similar Compounds
- 2-Methyl-1,3-dioxolane
- 2-Methyl-1,3-dioxane
- 2-Methyl-1,3-dioxocane
Uniqueness
5-Methyl-2-pentadecyl-1,3-dioxepane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of a long pentadecyl chain at the 2-position and a methyl group at the 5-position differentiates it from other dioxepanes, making it suitable for specialized applications in various fields.
特性
CAS番号 |
56599-34-9 |
|---|---|
分子式 |
C21H42O2 |
分子量 |
326.6 g/mol |
IUPAC名 |
5-methyl-2-pentadecyl-1,3-dioxepane |
InChI |
InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-22-18-17-20(2)19-23-21/h20-21H,3-19H2,1-2H3 |
InChIキー |
SBOGZHRZNFJILK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1OCCC(CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


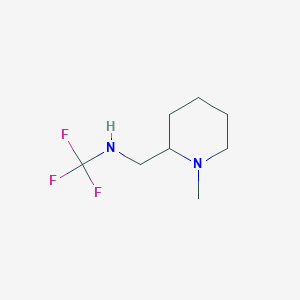

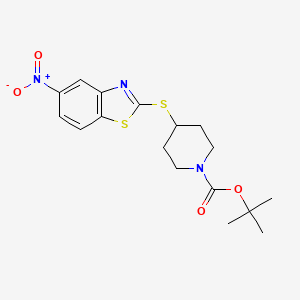
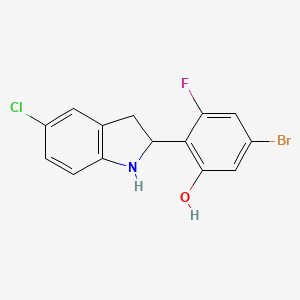
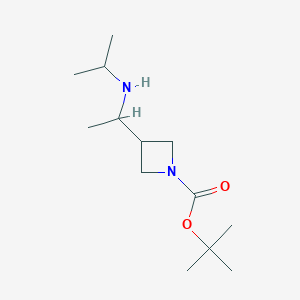


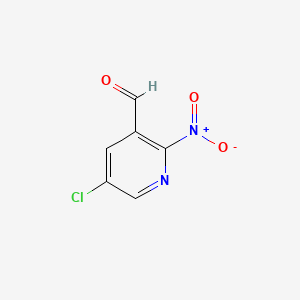
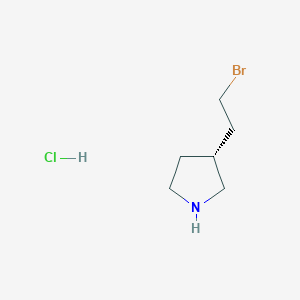
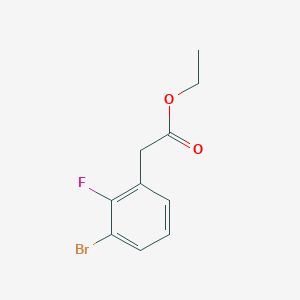
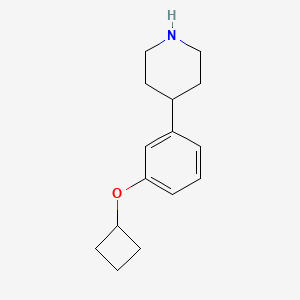
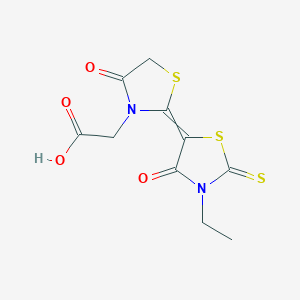
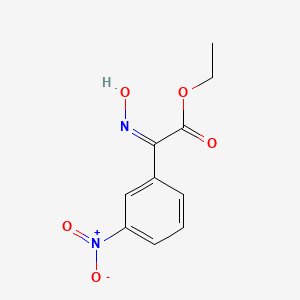
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
